

An In-depth Technical Guide to (R)-(-)-N-(Boc)-2-methylpiperidine

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Compound of Interest

Compound Name: 1-Boc-2-methylpiperidine

Cat. No.: B1275084

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This technical guide provides a comprehensive overview of (R)-(-)-N-(Boc)-2-methylpiperidine, a chiral heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications as a versatile building block in drug development.

Chemical Structure and Identifiers

(R)-(-)-N-(Boc)-2-methylpiperidine, systematically named tert-butyl (R)-2-methylpiperidine-1-carboxylate, is a derivative of piperidine. The structure features a piperidine ring with a methyl group at the 2-position, conferring chirality. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances the compound's stability and modulates its reactivity, making it an essential intermediate in organic synthesis.^[1] The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the amine.^[2]

The IUPAC name for the core structure without the Boc group is 2-methylpiperidine.^[3] The stereochemistry at the chiral center is designated as (R), and the negative sign (-) in the name indicates that it is levorotatory, meaning it rotates plane-polarized light to the left.

Table 1: Chemical Identifiers for the Related (S)-Enantiomer

Identifier	Value
CAS Number	183903-99-3
Molecular Formula	C ₁₁ H ₂₁ NO ₂
Molecular Weight	199.29 g/mol
IUPAC Name	tert-butyl (S)-2-methylpiperidine-1-carboxylate
SMILES String	<chem>C[C@H]1CCCCN1C(=O)OC(C)(C)C</chem>
InChI Key	DHJKRRZIUOQEFW-VIFPVBQESA-N
PubChem Substance ID	24874127

Note: Data presented is for the (S)-(+)-enantiomer as it is more commonly cited in commercial databases. The (R)-(-)-enantiomer will share these identifiers except for the stereochemical descriptors in the name, SMILES, and InChI key, and will have the opposite sign of optical rotation.

Physicochemical Properties

The physical and chemical properties of N-Boc-2-methylpiperidine make it a versatile reagent in a variety of reaction conditions. It is typically a colorless to pale yellow liquid.[\[1\]](#)

Table 2: Physicochemical Data for (S)-(+)-N-(Boc)-2-methylpiperidine

Property	Value
Appearance	Colorless to pale yellow liquid [1]
Purity	≥ 97.5 % (GC) [1]
Density	0.937 g/mL at 25 °C
Boiling Point	54-56 °C at 0.05 mmHg [1]
Refractive Index (n _{20/D})	1.453
Optical Rotation ([α] _{20/D})	+46° (c = 1 in Chloroform)
Flash Point	101.7 °C (215.1 °F) - closed cup

Note: The (R)-(-)-enantiomer is expected to have an optical rotation of approximately -46° under the same conditions.

Synthesis and Characterization

The synthesis of enantiomerically pure substituted piperidines is a key challenge in organic chemistry. Methods often involve the hydrogenation of substituted pyridines or the diastereoselective functionalization of piperidine precursors.^[4]

A common strategy to access chiral piperidines like (R)-(-)-N-Boc-2-methylpiperidine involves the asymmetric hydrogenation of a suitable pyridine precursor, followed by N-protection.

1. Asymmetric Hydrogenation of 2-Methylpyridine:

- A solution of 2-methylpyridine in a suitable solvent (e.g., methanol) is placed in a high-pressure reactor.
- A chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, is added.
- The reactor is purged and pressurized with hydrogen gas (H_2).
- The reaction is stirred at a specific temperature and pressure until the consumption of hydrogen ceases.
- Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield (R)-2-methylpiperidine. The enantiomeric excess is determined by chiral chromatography.

2. N-Boc Protection:

- The crude (R)-2-methylpiperidine is dissolved in a solvent like dichloromethane (CH_2Cl_2).
- A base, such as triethylamine (Et_3N), is added to the solution.
- Di-tert-butyl dicarbonate ($(Boc)_2O$) is added portion-wise at $0^\circ C$.

- The reaction mixture is stirred at room temperature until the starting material is fully consumed, as monitored by Thin Layer Chromatography (TLC).
- The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), and concentrated in vacuo.
- The resulting crude product, (R)-(-)-N-(Boc)-2-methylpiperidine, is purified by flash column chromatography on silica gel.

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, including ^1H NMR, ^{13}C NMR, and mass spectrometry, while its enantiomeric purity is verified using chiral HPLC.

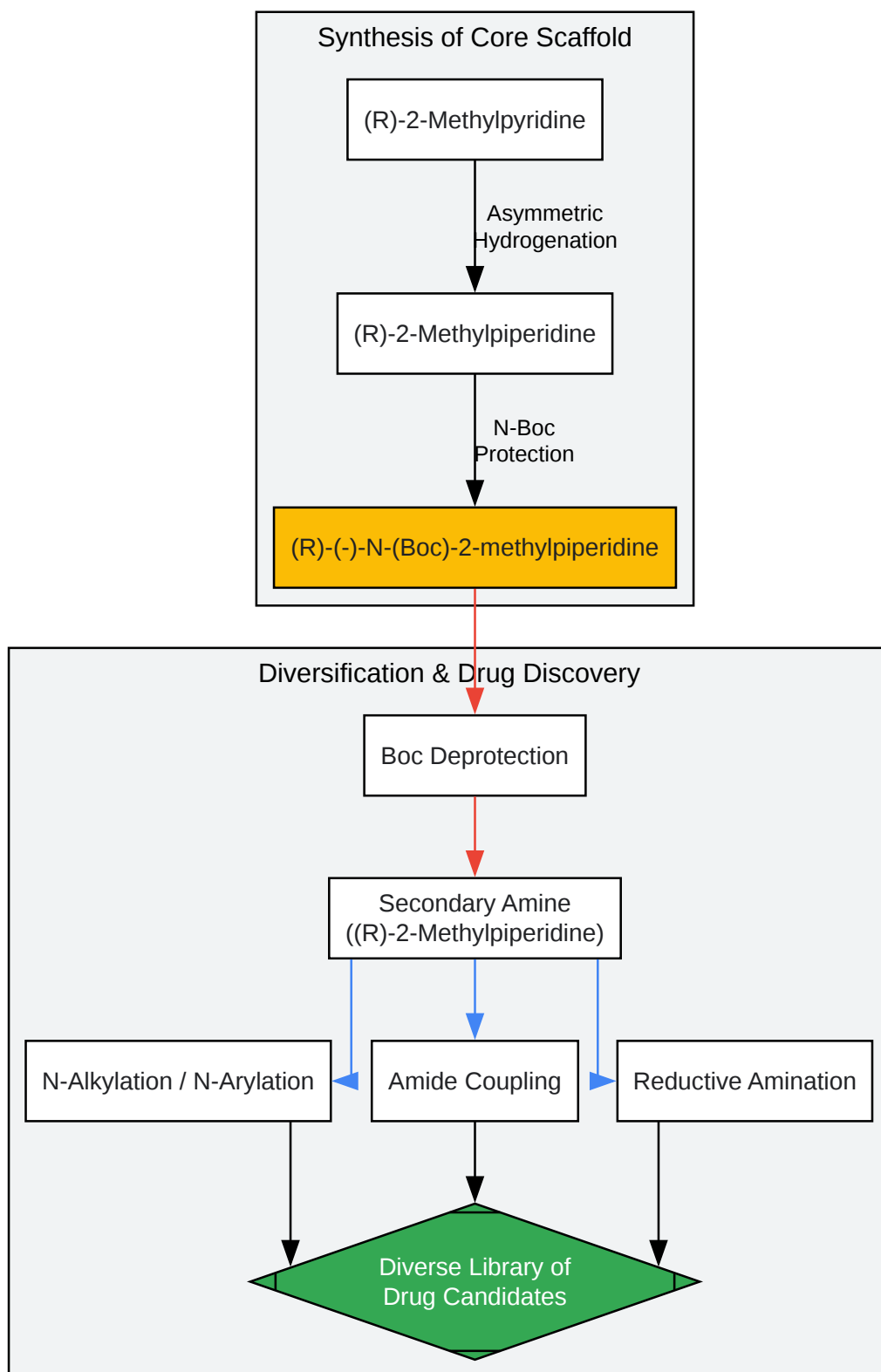
Applications in Drug Development

Piperidine and its derivatives are among the most important heterocyclic scaffolds in modern drug discovery, present in numerous approved pharmaceuticals.^[5] The introduction of a methyl group at the 2-position creates a chiral center, which can be crucial for achieving selectivity and potency in drug candidates by providing a three-dimensional structure that can be optimized for target binding.^[4]

(R)-(-)-N-(Boc)-2-methylpiperidine serves as a key chiral building block in the synthesis of complex, biologically active molecules.^[1] Its utility stems from the defined stereochemistry and the presence of the versatile Boc-protecting group.

- **Scaffold for Biologically Active Molecules:** It is used as a starting material to construct more complex molecules targeting various biological pathways.^[1] The piperidine ring can be further functionalized at different positions to explore the chemical space around a pharmacophore.
- **Chiral Auxiliary:** Its defined stereochemistry can be used to direct the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis for producing enantiomerically pure drugs.^[1]
- **Pharmaceutical Intermediates:** This compound is an intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The N-Boc piperidine motif is found in compounds developed as inhibitors of various enzymes and antagonists for receptors.^{[6][7]}

The workflow below illustrates the logical progression from a simple chiral building block to a diverse library of potential drug candidates.



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Figure 1: General workflow for the synthesis and functionalization of (R)-(-)-N-(Boc)-2-methylpiperidine.

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